Carbonic Anhydrase IV (CA4) Inhibition: A Single-Point Measurement Lacking Direct Comparator Data
4-(1H-pyrrole-3-carbonyl)benzoic acid has been reported to inhibit recombinant human carbonic anhydrase IV (CA4) with an apparent Ki value of 0.900 nM, measured using a stopped-flow CO2 hydration assay [1]. This is a single-point measurement for the target compound only. No direct comparator (e.g., a close structural analog or a known reference CA4 inhibitor like acetazolamide) was assayed in parallel within this specific data set, and thus no quantified difference in potency can be calculated. The value provides a baseline for future comparative studies but does not currently support a procurement decision based on superior CA4 inhibition.
| Evidence Dimension | Carbonic Anhydrase IV (Human) Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 0.900 nM |
| Comparator Or Baseline | None reported in the same assay context. |
| Quantified Difference | Not applicable; no direct comparator measured. |
| Conditions | Inhibition of recombinant human CA4 pre-incubated for 15 mins by phenol red dye based stopped flow CO2 hydration assay [1]. |
Why This Matters
This data point suggests potential nanomolar affinity for CA4, which is relevant for research on glaucoma, epilepsy, or cancer, but it does not demonstrate differentiation from other pyrrole-based CA inhibitors.
- [1] BindingDB. Activity Spreadsheet for CHEMBL5193273: Inhibition of recombinant human CA4 (Ki = 0.900 nM). BindingDB, 2024. View Source
